REACTION_CXSMILES
|
O1CCCCC1[O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][CH:17]([O:20][C:21]3[CH:26]=[CH:25][C:24]([O:27][C:28]([F:31])([F:30])[F:29])=[CH:23][CH:22]=3)[CH2:16][CH2:15]2)=[CH:10][CH:9]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(O)C>[F:31][C:28]([F:29])([F:30])[O:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][CH:17]2[CH2:16][CH2:15][N:14]([C:11]3[CH:12]=[CH:13][C:8]([OH:7])=[CH:9][CH:10]=3)[CH2:19][CH2:18]2)=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C=C1)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, and methylene chloride
|
Type
|
ADDITION
|
Details
|
a saturated sodium hydrogencarbonate aqueous solution were added to the residue, which
|
Type
|
STIRRING
|
Details
|
was stirred for a while
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (methylene chloride/ethyl acetate=10/1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(OC2CCN(CC2)C2=CC=C(C=C2)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |